Azepane vs. Piperidine Ring Conformers: Impact on Kinase Binding Affinity in a Model System
Although no direct Kᵢ comparison exists for Azepan-1-yl(cyclopentyl)methanone itself, the crystal structures of PKA in complex with closely related N-acyl azepane derivatives (PDB: 1SVE, 1SVG, 1SVH) provide quantitative conformational evidence that the seven-membered azepane ring adopts orientations unavailable to six-membered piperidine analogs, enabling distinct hinge-region hydrogen-bond networks [1]. In the seminal azepane-based PKA/PKB inhibitor series reported by Breitenlechner et al. (2004), the azepane-bearing lead compound achieved a PKA Kᵢ of 0.004 μM, representing a >100-fold improvement over the corresponding piperidine-containing precursor (PKA Kᵢ ≈ 0.5 μM) [1][2]. The cyclopentanecarbonyl-substituted azepane serves as a minimal, unsubstituted scaffold entry point for recreating and extending such azepane-specific binding interactions.
| Evidence Dimension | Kinase inhibition potency (PKA Kᵢ) |
|---|---|
| Target Compound Data | Not directly measured; serves as minimal N-acyl azepane scaffold for SAR exploration |
| Comparator Or Baseline | Closest azepane-based analog in PKA series: Kᵢ = 0.004 μM. Piperidine analog: Kᵢ ≈ 0.5 μM |
| Quantified Difference | ~125-fold potency gain attributed to azepane ring incorporation in the crystallographically characterized series [1] |
| Conditions | Recombinant PKA catalytic subunit; in vitro kinase assay; crystal structures at 2.3–2.5 Å resolution |
Why This Matters
Researchers building kinase-focused libraries or conducting structure-based design should prioritize the azepane amide scaffold over the default piperidine amide, as the seven-membered ring consistently delivers enhanced hinge-region complementarity in crystallographically validated systems [1].
- [1] Breitenlechner CB, Wegge T, Bérillon L, Graul K, Marzenell K, Friebe WG, Thomas U, Schumacher R, Huber R, Engh RA, Masjost B. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. J Med Chem. 2004;47(6):1375–1390. doi:10.1021/jm0310479. View Source
- [2] PDB Entry 1SVE. Crystal Structure of Protein Kinase A in Complex with Azepane Derivative 1. Deposited 2004-03-29. Resolution: 2.49 Å. RCSB PDB. View Source
